1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one chemical properties
1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
Foreword: A Theoretical and Predictive Analysis
The field of medicinal chemistry is in a constant state of evolution, driven by the synthesis and characterization of novel heterocyclic scaffolds. The pyrrolinone core, a five-membered nitrogen-containing lactam, is a prominent feature in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive theoretical and predictive analysis of the chemical properties of a specific, lesser-known derivative: 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one .
As a Senior Application Scientist, it is crucial to acknowledge the current landscape of available data. Direct experimental findings for this exact molecule are not extensively reported in the accessible literature. Therefore, this document has been structured to serve as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry and drawing analogies from structurally related compounds, we will construct a robust profile of its anticipated synthesis, physicochemical properties, spectroscopic signatures, and reactivity. This guide is intended to be a foundational resource to stimulate and direct future research into this promising molecular entity.
Molecular Structure and Significance
1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is a substituted α,β-unsaturated-γ-lactam. Its core structure is a dihydropyrrolone ring, featuring a benzyl group on the nitrogen atom (N-1) and a phenyl group at the adjacent carbon (C-2). The presence of a ketone at C-3 and a double bond between C-4 and C-5 creates an enone system, which is a key determinant of its chemical reactivity.
The pyrrole and pyrrolidinone scaffolds are of significant interest in drug discovery due to their presence in natural products and their versatile biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] The specific substitutions of a benzyl and a phenyl group in the target molecule are expected to influence its lipophilicity, steric profile, and potential interactions with biological targets.
Proposed Synthesis
While a specific, optimized synthesis for 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is not documented, a plausible and efficient route can be designed based on established methodologies for related dihydropyrrolones. One such promising approach is the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone.[5]
Hypothetical Synthetic Pathway
A potential two-step synthesis could involve the initial formation of a propargylamine derivative, followed by a coupling reaction to introduce the phenyl ketone moiety, and finally, an intramolecular cyclization.
Caption: Proposed synthetic pathway for 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Aminoacetylenic Ketone Precursor
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To a solution of the appropriate propargylamine in a suitable aprotic solvent (e.g., THF), add a base such as n-butyllithium at a low temperature (-78 °C) to generate the corresponding lithium acetylide.
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In a separate flask, prepare a solution of phenylacetyl chloride in the same solvent.
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Slowly add the phenylacetyl chloride solution to the lithium acetylide suspension.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
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Dissolve the purified aminoacetylenic ketone precursor in a suitable solvent such as ethanol or DMSO.
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Add a catalytic amount of a base (e.g., potassium carbonate or sodium ethoxide).
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one by recrystallization or column chromatography.
Predicted Physicochemical Properties
The following properties are predictions based on the molecular structure and data from analogous compounds.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₇H₁₅NO | Based on the chemical structure. |
| Molecular Weight | ~249.31 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature. | The presence of two aromatic rings and a polar lactam group would favor a solid state. |
| Melting Point | Expected to be in the range of 100-150 °C. | Similar substituted heterocyclic compounds often have melting points in this range. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. | The molecule has both polar (lactam) and non-polar (benzyl, phenyl) regions. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | The enone system can be susceptible to polymerization or degradation under harsh conditions. |
Spectroscopic Characterization (Predicted)
The unambiguous identification of 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and the known effects of substituents.[6][7]
¹H NMR (in CDCl₃, predicted):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (benzyl) | 7.20-7.40 | multiplet | 5H | Typical aromatic region for a monosubstituted benzene ring. |
| Phenyl-H (C-2) | 7.20-7.40 | multiplet | 5H | Similar to the benzyl phenyl protons, likely overlapping.[8] |
| Pyrrolone-H (C-4) | ~6.20 | doublet | 1H | Vinylic proton deshielded by the adjacent carbonyl group. |
| Pyrrolone-H (C-5) | ~7.00 | doublet | 1H | Vinylic proton coupled to the C-4 proton. |
| Benzyl-CH₂ | ~4.50 | singlet | 2H | Methylene protons adjacent to the nitrogen and a phenyl group. |
| Pyrrolone-H (C-2) | ~5.00 | singlet | 1H | Methine proton deshielded by the adjacent nitrogen and phenyl group. |
¹³C NMR (in CDCl₃, predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-3) | ~195 | Typical for an α,β-unsaturated ketone.[9] |
| C-2 | ~70 | Methine carbon bonded to nitrogen and a phenyl group. |
| C-4 | ~125 | Vinylic carbon. |
| C-5 | ~140 | Vinylic carbon deshielded by the nitrogen atom. |
| Benzyl-CH₂ | ~50 | Aliphatic carbon attached to nitrogen. |
| Aromatic-C | 125-140 | Multiple signals expected for the two phenyl rings. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| C=O (Ketone) | ~1710-1730 | Strong absorption characteristic of an α,β-unsaturated five-membered ring ketone.[9] |
| C=C (Alkene) | ~1630-1650 | Absorption for the double bond within the pyrrolone ring. |
| C-N (Lactam) | ~1250-1350 | Stretching vibration of the carbon-nitrogen bond. |
| Aromatic C-H | ~3030-3100 | Stretching vibrations for the aromatic protons. |
Mass Spectrometry (MS)
| Ion | Predicted m/z | Rationale |
| [M]⁺ | ~249 | Molecular ion peak corresponding to the molecular weight. |
| [M - C₇H₇]⁺ | ~158 | Loss of the benzyl group (C₇H₇). |
| [M - C₆H₅]⁺ | ~172 | Loss of the phenyl group (C₆H₅). |
| [C₇H₇]⁺ | 91 | Benzyl cation, often a prominent peak. |
Predicted Chemical Reactivity
The chemical behavior of 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is primarily dictated by the α,β-unsaturated ketone (enone) system within the lactam ring.
Caption: Predicted reactivity sites of 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one.
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1,4-Conjugate Addition: The C-5 position is electrophilic and susceptible to attack by soft nucleophiles, such as organocuprates (Gilman reagents) or Michael donors. This is a common reaction for enone systems.
-
Nucleophilic Addition to the Carbonyl: The carbonyl carbon (C-3) can be attacked by strong, hard nucleophiles like Grignard reagents or organolithium compounds.
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Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Reactions at the α-Carbon (C-4): In the presence of a suitable base, the proton at C-4 can be abstracted to form an enolate, which can then react with various electrophiles, such as alkyl halides, allowing for further functionalization of the ring.
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Diels-Alder Reactions: The double bond within the enone system could potentially act as a dienophile in cycloaddition reactions with suitable dienes.
Potential Applications in Drug Discovery
Given the wide range of biological activities associated with the pyrrole and pyrrolinone scaffolds, 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one represents a valuable candidate for biological screening.
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Anticancer Agents: Many pyrrole derivatives exhibit anticancer properties by targeting various cellular pathways.[3] The substituents on this molecule could be tailored to interact with specific enzyme active sites or protein-protein interfaces.
-
Anti-inflammatory Agents: Pyrrolone derivatives have been reported to possess anti-inflammatory activity.[1] This compound could be investigated for its ability to inhibit key inflammatory mediators.
-
Antimicrobial Agents: The pyrrole nucleus is a key component of several antimicrobial compounds.[2] Screening for antibacterial and antifungal activity would be a logical step in evaluating the therapeutic potential of this molecule.
Conclusion
While direct experimental data for 1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is currently limited, this in-depth technical guide provides a comprehensive, predictive framework for its chemical properties. By drawing on established chemical principles and data from analogous structures, we have outlined a plausible synthetic route, predicted its physicochemical and spectroscopic characteristics, and explored its potential reactivity and applications. This guide serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this novel heterocyclic compound. The insights provided herein are intended to accelerate the discovery and development of new chemical entities based on the versatile pyrrolinone scaffold.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]
- Padwa, A., & Pearson, W. H. (Eds.). (2002).
- Saygili, N., et al. (2006).
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
- Request PDF. (n.d.). Synthesis of new 3-pyrrolin-2-one derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]
- Wang, Y., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Molecules, 24(1), 123.
- Idris, A. O., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -benzimidazole derivatives. Biointerface Research in Applied Chemistry, 12(4), 5122-5138.
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- Request PDF. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.
- Chemical Synthesis Database. (2025). 1-benzyl-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrole.
- Xia, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
-
PubChem. (n.d.). 3H-Pyrrol-3-one. National Institutes of Health. Retrieved from [Link]
- Rota, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831.
- Reddy, C. S., et al. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H -pyran-2-one derivatives.
- Bal, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
- Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Request PDF. (n.d.). Synthesis of 1,2-dihydro-3H-pyrrol-3-one 2.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- Semantic Scholar. (n.d.). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl.
- ResearchGate. (n.d.).
- Jain, A., et al. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1).
- MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one.
- ResearchGate. (2025).
- McNab, H., et al. (2004). Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. Organic & Biomolecular Chemistry, 2, 1433-1440.
- ESA-IPB. (n.d.).
- SciSpace. (2015).
- Benchchem. (n.d.). Verifying the Molecular Structure of Phenyl(1H-pyrrol-3-yl)
- Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?
- Bentham Science Publishers. (n.d.). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds.
- ResearchGate. (n.d.). Scope of 3H‐pyrroles 1. Reaction conditions: 3H‐pyrrole 1 (0.2 mmol),....
- MilliporeSigma. (n.d.). Benzyl (S)-(−)
-
. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
